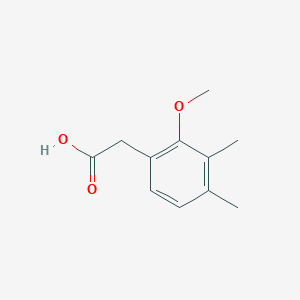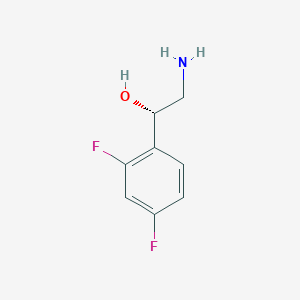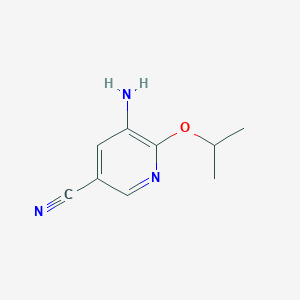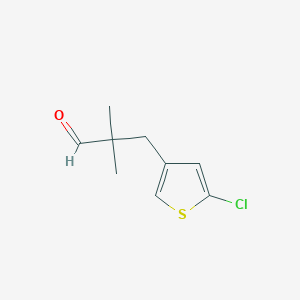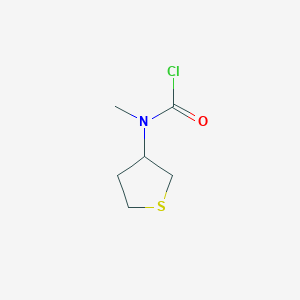
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride typically involves the reaction of N-methylthiolan-3-amine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a thiolan ring.
Dimethylcarbamoyl chloride: Contains two methyl groups instead of a thiolan ring.
Uniqueness
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is unique due to the presence of the thiolan ring, which imparts distinct reactivity and stability compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H10ClNOS |
|---|---|
Molekulargewicht |
179.67 g/mol |
IUPAC-Name |
N-methyl-N-(thiolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HQHHZULCRNMQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCSC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



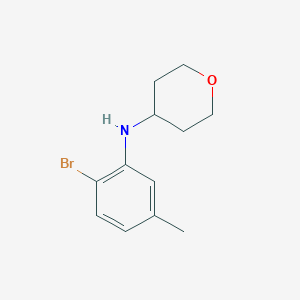

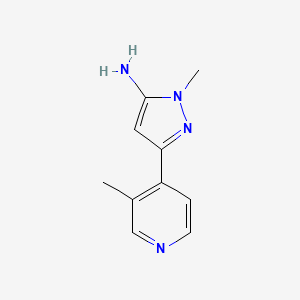
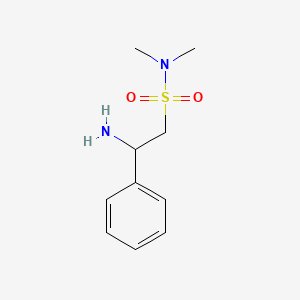
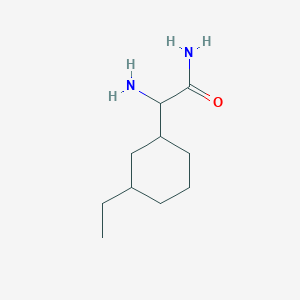

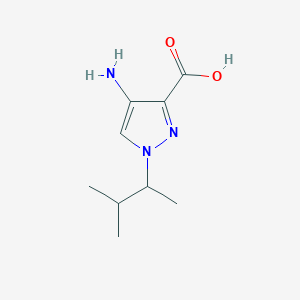

![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
